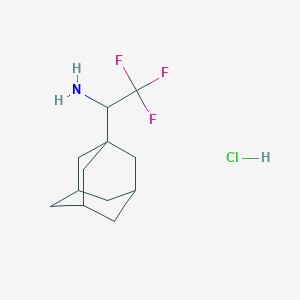

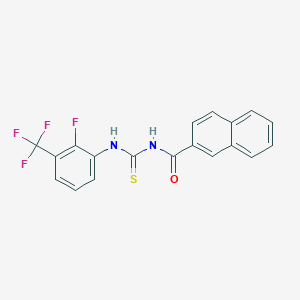

1-(1-Adamantyl)-2,2,2-trifluoroethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Adamantane is an organic compound with a formula of C10H16 . It’s the simplest diamondoid and can be described as the fusion of three cyclohexane rings . Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

Adamantane derivatives are often synthesized via carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives . For example, 1-Adamantylacetic acid can autoacylate in trifluoroacetic anhydride in the presence of trifluoromethanesulfonic acid as a catalyst .Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This rigid and virtually stress-free structure contributes to the stability of adamantane and its derivatives .Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor . It’s poorly soluble in water but soluble in hydrocarbons . The molecule is both rigid and virtually stress-free, contributing to its stability .Scientific Research Applications

Preparation of Fluoroadamantane Acids and Amines

Functionalized adamantanes are recognized for their utility in medicinal therapeutics. Research has developed a method to create novel bridgehead fluorinated adamantylamines and acids, including 1-(1-Adamantyl)-2,2,2-trifluoroethanamine hydrochloride. These compounds are synthesized through potassium permanganate-mediated hydroxylation followed by DAST fluorination, introducing bridgehead fluorine atoms. The study investigates the electronic effects of fluorine within the adamantane framework and its impact on physicochemical properties crucial for medicinal therapeutics, such as acidity and lipophilicity (V. J. Jasys et al., 2000).

Steric Effects in Ionic Hydrogenation

The stereoselectivity in the hydrosilane reduction of aryldi(1-adamantyl)methanols, potentially involving 1-(1-Adamantyl)-2,2,2-trifluoroethanamine hydrochloride, is influenced by the hydrosilane and the substituent. This research highlights the role of steric effects in chemical reactions involving adamantyl groups and provides insights into the mechanisms of hydride transfer and stereoselectivity in organic synthesis (John S. Lomas & Jacqueline Vaissermann, 1997).

Antiviral Activity Against Influenza

1-(1-Adamantyl)-2,2,2-trifluoroethanamine hydrochloride, related to amantadine hydrochloride, has been studied for its antiviral activity, particularly against influenza A viruses. This compound inhibits virus replication in tissue culture, indicating its potential as an antiviral therapeutic agent (Hunein F. Maassab & K. W. Cochran, 1964).

Synthesis of Trifluoromethyl-Substituted Cyclopropanes

The catalysis of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, potentially involving 1-(1-Adamantyl)-2,2,2-trifluoroethanamine hydrochloride, leads to the generation of trifluoromethyl-substituted cyclopropanes. This synthesis demonstrates high diastereoselectivity and enantioselectivity, contributing to the field of organic synthesis and the development of new cyclopropane-based compounds (J. R. Denton et al., 2007).

Molecular Recognition and Assembly

Research into 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane, a compound related to 1-(1-Adamantyl)-2,2,2-trifluoroethanamine hydrochloride, reveals its capability as a versatile assembler of one-dimensional motifs. The adaptability of its hydrogen-bonding subunits allows for the generation of persistent one-dimensional structures, offering insights into molecular recognition and assembly processes (I. Karle et al., 1997).

Mechanism of Action

Safety and Hazards

Future Directions

The unique properties of adamantane and its derivatives make them promising candidates for various applications in fields like medicinal chemistry, catalyst development, and nanomaterials . Future research will likely continue to explore these possibilities and develop new synthesis methods for adamantane derivatives .

properties

IUPAC Name |

1-(1-adamantyl)-2,2,2-trifluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3N.ClH/c13-12(14,15)10(16)11-4-7-1-8(5-11)3-9(2-7)6-11;/h7-10H,1-6,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBFYFIJOLGIAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144647-63-2 |

Source

|

| Record name | 1-(adamantan-1-yl)-2,2,2-trifluoroethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2981355.png)

![N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2981356.png)

![1-[[4-(Trifluoromethyl)phenyl]methylamino]-3-[3-(trifluoromethyl)pyrazol-1-yl]propan-2-ol](/img/structure/B2981364.png)

![5-[(3,4-Dichlorophenoxy)methyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B2981365.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2981366.png)

![[4-[(E)-[[2-(1-methylbenzimidazol-2-yl)acetyl]hydrazinylidene]methyl]phenyl] 3-nitrobenzoate](/img/structure/B2981367.png)

![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2981370.png)

![ethyl 2-(3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2981371.png)

![Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine](/img/structure/B2981373.png)

![5-(Oxan-4-ylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2981374.png)